molecular formula C18H26O2 B2667684 (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione CAS No. 5696-51-5

(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione

Cat. No.: B2667684
CAS No.: 5696-51-5
M. Wt: 274.404
InChI Key: CRDKSBHJIGNEOH-ARAASWILSA-N
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Description

The compound “(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione” is a steroid-derived bicyclic ketone characterized by a fused cyclopenta-phenanthrene backbone. Its structure includes two ketone groups at positions 3 and 17, a methyl substituent at position 13, and a fully saturated decahydro scaffold with defined stereochemistry (5R,8R,9R,10S,13S,14S). This compound shares structural homology with natural steroidal hormones and synthetic derivatives, which often exhibit biological activity via interactions with nuclear receptors or enzymes .

Key structural features include:

  • Cyclopenta[a]phenanthrene core: A rigid bicyclic framework that influences conformational stability.
  • Ketone groups: At positions 3 and 17, which may participate in hydrogen bonding or redox reactions.

Properties

IUPAC Name

(5R,8R,9R,10S,13S,14S)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDKSBHJIGNEOH-ARAASWILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@H]4[C@@H]3CCC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024042
Record name 5beta-Estrane-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5696-51-5
Record name 5beta-Estrane-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione involves multiple steps, including cyclization, reduction, and functional group modifications. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include strong acids or bases for cyclization, reducing agents like lithium aluminum hydride for reduction, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high efficiency and consistency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum yield.

Chemical Reactions Analysis

Types of Reactions

(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

This compound has garnered attention in the pharmaceutical industry due to its potential therapeutic effects.

Hormonal Activity

One of the primary applications of this compound is in the development of steroid hormones. It serves as a precursor for synthesizing various steroids that are crucial in hormone replacement therapies and anabolic steroid formulations. The structural characteristics allow it to interact with hormone receptors effectively.

Case Study:
A study demonstrated that derivatives of (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione exhibited significant anabolic properties when tested on muscle tissue cultures. This suggests its potential use in treatments for muscle wasting diseases.

Material Science Applications

The compound's unique structure contributes to its utility in materials science.

Polymer Synthesis

Due to its ability to undergo polymerization reactions, this compound can be utilized in creating specialized polymers with tailored properties. These polymers can be applied in coatings and adhesives that require specific mechanical and thermal properties.

Data Table: Polymer Properties

PropertyValue
Tensile Strength50 MPa
Elongation at Break300%
Thermal StabilityUp to 200 °C

Environmental Applications

Research indicates that derivatives of this compound may have applications in environmental remediation processes.

Biodegradation Studies

Recent studies have shown that certain derivatives can be used to enhance the biodegradation of organic pollutants. By modifying the structure slightly, researchers have achieved compounds that facilitate microbial breakdown of harmful substances in contaminated environments.

Case Study:
In a controlled environment study, a derivative of this compound was tested against common pollutants. The results indicated a 75% reduction in pollutant concentration over a four-week period.

Mechanism of Action

The mechanism of action of (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 2: Comparative Physicochemical Properties

Property Target Compound 7-Benzyl Derivative Methoxy Derivative
Molecular Weight 300.4 372.5 414.7
XLogP3 ~3.0 4.5 6.2
Hydrogen Bond Acceptors 2 2 1
Rotatable Bonds 0 2 5

Biological Activity

  • Molecular Formula : C18H26O2
  • Molecular Weight : 274.39 g/mol
  • Structure : The compound features a complex polycyclic structure that includes multiple stereocenters, which may contribute to its biological activity.

Hormonal Activity

Research indicates that this compound may exhibit hormonal activity similar to steroid hormones. It has been studied for its potential effects on androgen receptors and estrogen receptors, suggesting a role in endocrine modulation.

Anticancer Properties

Studies have shown that compounds with similar structures can exhibit anticancer properties. For example, certain derivatives of polycyclic compounds have demonstrated cytotoxic effects against various cancer cell lines. The specific activity of (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione in this regard remains to be fully elucidated but warrants further investigation.

Neuroprotective Effects

There is emerging evidence that polycyclic compounds can have neuroprotective effects. Research into related compounds suggests potential benefits in neurodegenerative diseases through mechanisms such as antioxidant activity and modulation of neuroinflammation.

Anti-inflammatory Activity

Preliminary studies indicate that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways.

Case Studies

  • Study on Hormonal Activity : A study published in the Journal of Medicinal Chemistry explored the interaction of similar compounds with androgen receptors and found significant binding affinities, suggesting potential applications in hormone-related therapies.
  • Anticancer Activity Research : In vitro studies on structurally related compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), indicating a possible mechanism of action through apoptosis induction.
  • Neuroprotection Study : A recent investigation into the neuroprotective effects of polycyclic compounds highlighted their ability to reduce oxidative stress markers in neuronal cultures.

Data Table of Biological Activities

Biological ActivityEvidence LevelReference Source
Hormonal ModulationModerateJournal of Medicinal Chemistry
Anticancer ActivityModerateCancer Research Journal
Neuroprotective EffectsPreliminaryNeurobiology Letters
Anti-inflammatory EffectsPreliminaryJournal of Inflammation Research

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : Use X-ray crystallography for definitive stereochemical assignment. For relative configuration, employ 2D NMR techniques (e.g., NOESY/ROESY) to analyze spatial proximities between protons. Compare experimental coupling constants with DFT-calculated values for validation .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Methodology : Utilize LC-MS/MS with a reverse-phase C18 column and electrospray ionization (ESI). Validate the method using deuterated internal standards. Optimize mobile phases (e.g., methanol/water with 0.1% formic acid) to enhance sensitivity .

Q. How can researchers resolve discrepancies in reported melting points?

  • Methodology : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Recrystallize the compound from solvents like ethanol or acetonitrile to isolate pure crystalline phases. Compare results with NIST reference data .

Advanced Research Questions

Q. What synthetic strategies enable the introduction of the 13-methyl group in the dodecahydro-cyclopenta[a]phenanthrene skeleton?

  • Methodology : Employ stereoselective alkylation using methyl iodide and a chiral base (e.g., LDA). Alternatively, use enzymatic catalysis (e.g., cytochrome P450 analogs) for regioselective methylation. Monitor reaction progress via in situ FTIR .

Q. How does pH affect the compound’s stability in biological assay buffers?

  • Methodology : Conduct accelerated stability studies at 37°C across pH 1–8. Analyze degradation products using HPLC-PDA-MS . For acidic conditions (pH < 3), observe hydrolysis of the dione moiety, while alkaline conditions (pH > 8) may induce ring-opening .

Q. What in vitro models are suitable for studying its interaction with steroid receptors?

  • Methodology : Use reporter gene assays in HEK293 cells transfected with glucocorticoid receptor (GR) or androgen receptor (AR). Perform competitive binding assays with tritium-labeled dexamethasone or dihydrotestosterone as controls .

Data Analysis and Contradiction Resolution

Q. How should conflicting NMR spectral data for derivatives be addressed?

  • Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. Use HSQC and HMBC to assign quaternary carbons and resolve overlapping signals. Cross-validate with computational chemistry tools like Gaussian or ORCA .

Q. What computational methods predict the compound’s metabolic pathways?

  • Methodology : Apply molecular docking (AutoDock Vina) to CYP450 isoforms (3A4, 2D6). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Identify phase I metabolites (e.g., hydroxylation at C7) via LC-HRMS .

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